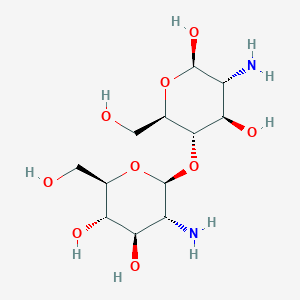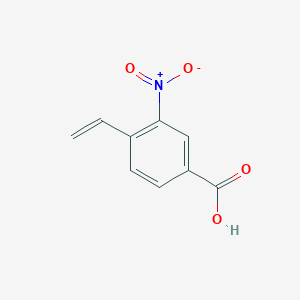
3-Nitro-4-vinylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-vinylbenzoic acid (NVBA) is a compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 241.19 g/mol and a melting point of 175-177°C. NVBA is a versatile compound that can be used in a variety of applications, including as a building block for the synthesis of other compounds and as a fluorescent probe for biological imaging.
Mécanisme D'action
3-Nitro-4-vinylbenzoic acid acts as a fluorescent probe by reacting with ROS to produce a fluorescent product. The mechanism of action involves the reaction of the nitro group in 3-Nitro-4-vinylbenzoic acid with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of 3-Nitro-4-vinylbenzoic acid is directly proportional to the concentration of ROS, making it a useful tool for measuring ROS levels in biological systems.
Effets Biochimiques Et Physiologiques
3-Nitro-4-vinylbenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-Nitro-4-vinylbenzoic acid has also been shown to have antioxidant properties, which may be related to its ability to react with ROS.
Avantages Et Limitations Des Expériences En Laboratoire
3-Nitro-4-vinylbenzoic acid has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a variety of applications, including as a fluorescent probe and as a building block for the synthesis of other compounds. 3-Nitro-4-vinylbenzoic acid is also relatively easy to synthesize, making it readily available for use in research. However, 3-Nitro-4-vinylbenzoic acid has some limitations, including its sensitivity to light and air, which can cause it to degrade over time.
Orientations Futures
There are several future directions for research involving 3-Nitro-4-vinylbenzoic acid. One potential application is in the development of new fluorescent probes for biological imaging. Researchers could explore the use of 3-Nitro-4-vinylbenzoic acid as a building block for the synthesis of new compounds with improved properties for biological imaging. Another potential area of research is in the development of new materials, such as polymers and liquid crystals, using 3-Nitro-4-vinylbenzoic acid as a building block. Finally, researchers could explore the use of 3-Nitro-4-vinylbenzoic acid in the development of new drugs with antioxidant properties.
Méthodes De Synthèse
3-Nitro-4-vinylbenzoic acid can be synthesized using several methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base such as piperidine. The resulting product is then reacted with acetic anhydride and vinyl magnesium bromide to produce 3-Nitro-4-vinylbenzoic acid.
Applications De Recherche Scientifique
3-Nitro-4-vinylbenzoic acid has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used for biological imaging, particularly for the detection of reactive oxygen species (ROS). 3-Nitro-4-vinylbenzoic acid has also been used as a building block for the synthesis of other compounds, including polymers and liquid crystals.
Propriétés
Numéro CAS |
156098-55-4 |
|---|---|
Nom du produit |
3-Nitro-4-vinylbenzoic acid |
Formule moléculaire |
C9H7NO4 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
4-ethenyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2,(H,11,12) |
Clé InChI |
WTKSNZKKULBDGF-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




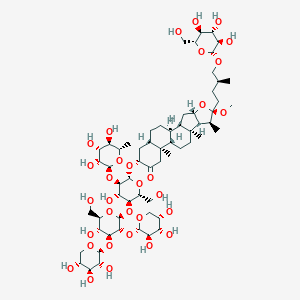
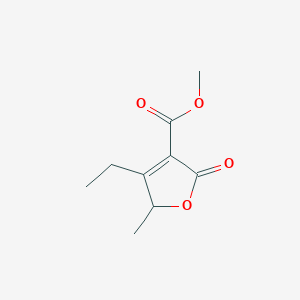



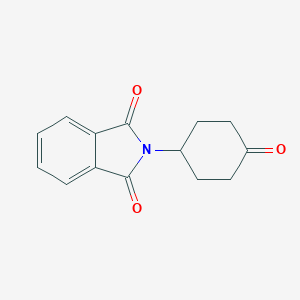
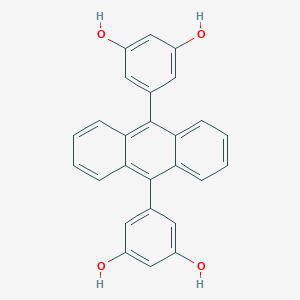
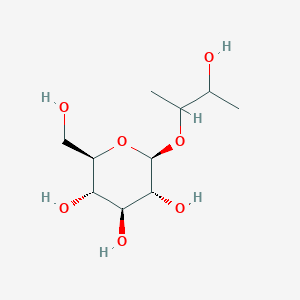

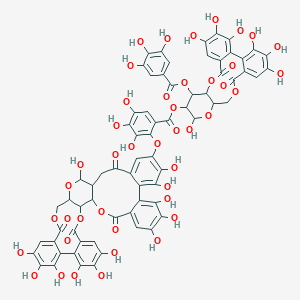
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
